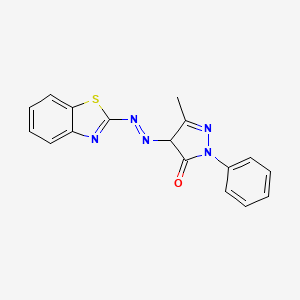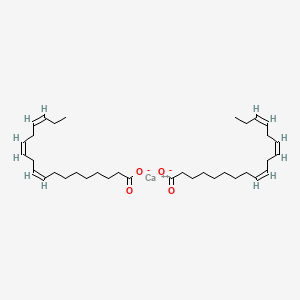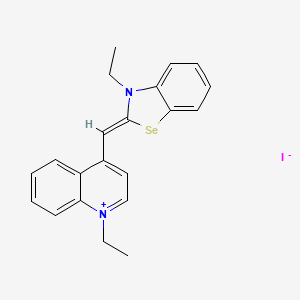
N-(2,5-Dihydro-2-phenyl-5-thioxo-1H-1,2,4-triazol-3-yl)decan-1-amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 304-491-5, also known as 2,2’-azobis(2-methylpropionitrile), is a chemical compound widely used as a radical initiator in polymerization processes. It is a white crystalline powder that decomposes upon heating, releasing nitrogen gas and forming free radicals. This compound is essential in the production of various polymers and copolymers.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2’-azobis(2-methylpropionitrile) is synthesized through the reaction of isobutyronitrile with sodium hypochlorite and sodium hydroxide. The reaction is carried out in an aqueous medium at a temperature of around 0-5°C. The resulting product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of 2,2’-azobis(2-methylpropionitrile) involves large-scale batch or continuous processes. The reaction conditions are carefully controlled to ensure high yield and purity. The compound is typically produced in reactors equipped with cooling systems to maintain the low temperatures required for the reaction.
Chemical Reactions Analysis
Types of Reactions
2,2’-azobis(2-methylpropionitrile) primarily undergoes decomposition reactions, where it breaks down to form free radicals. These free radicals are highly reactive and can initiate various polymerization reactions.
Common Reagents and Conditions
Decomposition: The compound decomposes upon heating, typically at temperatures above 60°C, releasing nitrogen gas and forming free radicals.
Polymerization: The free radicals generated from the decomposition of 2,2’-azobis(2-methylpropionitrile) can initiate the polymerization of monomers such as styrene, acrylonitrile, and methyl methacrylate.
Major Products Formed
The primary products formed from the reactions involving 2,2’-azobis(2-methylpropionitrile) are polymers and copolymers. These include polystyrene, polyacrylonitrile, and polymethyl methacrylate, among others.
Scientific Research Applications
2,2’-azobis(2-methylpropionitrile) is extensively used in scientific research due to its role as a radical initiator. Its applications include:
Polymer Chemistry: Used to initiate the polymerization of various monomers, leading to the production of a wide range of polymers.
Biology: Employed in the study of free radical reactions and their effects on biological systems.
Medicine: Utilized in the development of drug delivery systems and biomedical materials.
Industry: Applied in the manufacturing of plastics, adhesives, and coatings.
Mechanism of Action
The mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves the generation of free radicals through thermal decomposition. These free radicals can then initiate the polymerization of monomers by attacking the double bonds, leading to the formation of polymer chains. The molecular targets include the monomers used in the polymerization process, and the pathways involved are the radical polymerization pathways.
Comparison with Similar Compounds
2,2’-azobis(2-methylpropionitrile) is often compared with other radical initiators such as benzoyl peroxide and potassium persulfate. While all these compounds serve as radical initiators, 2,2’-azobis(2-methylpropionitrile) is unique due to its ability to decompose at relatively low temperatures, making it suitable for polymerization processes that require mild conditions.
Similar Compounds
- Benzoyl peroxide
- Potassium persulfate
- 2,2’-azobis(2,4-dimethylvaleronitrile)
Each of these compounds has its own set of properties and applications, but 2,2’-azobis(2-methylpropionitrile) stands out for its versatility and efficiency in initiating polymerization reactions under mild conditions.
Properties
CAS No. |
94276-02-5 |
|---|---|
Molecular Formula |
C18H26N4OS |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
N-(2-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)decanamide |
InChI |
InChI=1S/C18H26N4OS/c1-2-3-4-5-6-7-11-14-16(23)19-17-20-18(24)21-22(17)15-12-9-8-10-13-15/h8-10,12-13H,2-7,11,14H2,1H3,(H2,19,20,21,23,24) |
InChI Key |
NYAPNLOFIICOGE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)NC1=NC(=S)NN1C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



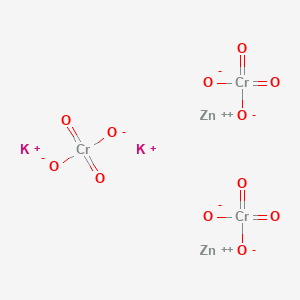
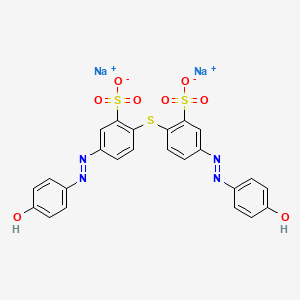

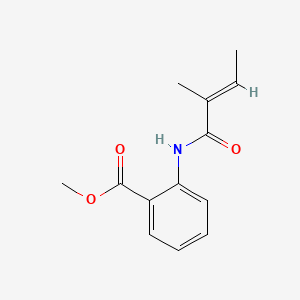
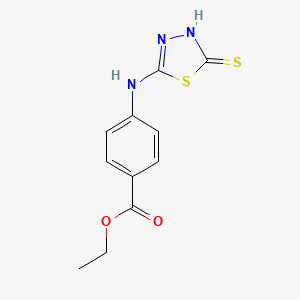


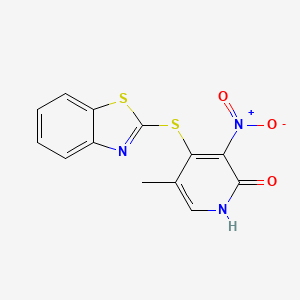
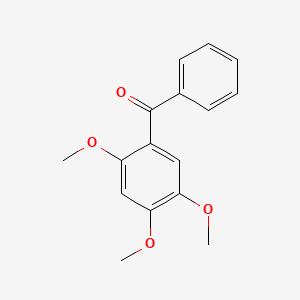
![Dichloro[1-[(chloromethyl)phenyl]ethyl]methylsilane](/img/structure/B12672308.png)
